molecular formula C12H19N3O B8346512 (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide

(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B8346512
M. Wt: 221.30 g/mol
InChI Key: ASJZTSKRPDMMBI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridylmethylamide group attached to a 2-amino-3,3-dimethylbutanoic acid backbone, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3,3-dimethylbutanoic acid and 2-pyridylmethylamine.

    Coupling Reaction: The key step involves the coupling of 2-amino-3,3-dimethylbutanoic acid with 2-pyridylmethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of automated synthesis equipment and large-scale purification methods such as crystallization or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridylmethylamide group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridylmethylamide derivatives.

Scientific Research Applications

(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for metal complexes.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,3-dimethylbutanoic acid: Lacks the pyridylmethylamide group, resulting in different chemical and biological properties.

    2-Pyridylmethylamine: Lacks the 2-amino-3,3-dimethylbutanoic acid backbone, leading to distinct reactivity and applications.

Uniqueness

(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide is unique due to the combination of the 2-amino-3,3-dimethylbutanoic acid backbone and the pyridylmethylamide group, which imparts specific chemical reactivity and potential biological activity not observed in the individual components.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C12H19N3O/c1-12(2,3)10(13)11(16)15-8-9-6-4-5-7-14-9/h4-7,10H,8,13H2,1-3H3,(H,15,16)/t10-/m1/s1

InChI Key

ASJZTSKRPDMMBI-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=N1)N

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)NC(C(=O)NCc1ccccn1)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)C(N)C(=O)NCc1ccccn1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.